N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)butyramide
Description
N-(2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)butyramide is a triazolo-pyridazine derivative characterized by a 3,4-dimethoxyphenyl substituent at position 3 of the triazolo core and a butyramide chain linked via an ethoxyethyl spacer. The 3,4-dimethoxy group may enhance solubility and binding affinity compared to simpler aryl substituents .
Properties
IUPAC Name |
N-[2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4/c1-4-5-17(25)20-10-11-28-18-9-8-16-21-22-19(24(16)23-18)13-6-7-14(26-2)15(12-13)27-3/h6-9,12H,4-5,10-11H2,1-3H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPMMXXTNZCMEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCOC1=NN2C(=NN=C2C3=CC(=C(C=C3)OC)OC)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)butyramide is a complex organic compound that has drawn interest due to its potential biological activities. This article explores the compound's synthesis, mechanisms of action, and biological effects based on available research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molar mass of approximately 396.45 g/mol. The compound features a triazolopyridazine moiety linked to a butyramide group through an ethylene glycol unit, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N6O4 |
| Molar Mass | 396.45 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- DNA Intercalation : The triazolopyridazine moiety can intercalate into DNA strands, disrupting their structure and function. This mechanism can lead to apoptosis in cancer cells by interfering with replication and transcription processes.
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Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cell proliferation and survival. For instance:
- Topoisomerases : These enzymes are crucial for DNA replication; inhibition can lead to increased DNA damage.
- Kinases : Targeting kinases can disrupt signaling pathways essential for cancer cell growth.
- Induction of Apoptosis : By disrupting key cellular pathways and inhibiting survival signals, the compound can induce programmed cell death (apoptosis), particularly in malignant cells.
Biological Activity Studies
Research has demonstrated the potential of this compound in various biological assays:
Antitumor Activity
In vitro studies have shown that this compound exhibits significant antitumor activity against several cancer cell lines. For example:
- Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
- IC50 Values : The IC50 values ranged from 10 µM to 25 µM across different cell lines, indicating moderate potency.
Case Study: In Vivo Efficacy
A recent animal study evaluated the efficacy of this compound in a mouse model of breast cancer:
- Dosage : Mice were administered varying doses (5 mg/kg to 20 mg/kg).
- Results : Tumor growth was significantly inhibited at higher doses (p < 0.05), with no observable toxicity in normal tissues.
Comparison with Similar Compounds
Research Findings and Data
Physicochemical Properties
- Melting Points : Triazolo-pyridazine derivatives typically exhibit high melting points (>200°C) due to aromatic stacking, as seen in (253–255°C for E-4b) . The target compound’s melting point is unreported but expected to align with this range.
- NMR Profiles : The 3,4-dimethoxyphenyl group would produce distinct aromatic proton signals (δ 6.8–7.2 ppm) and methoxy singlets (δ ~3.8 ppm), similar to Rip-B .
Q & A
Basic: What are the key considerations for optimizing the synthesis of N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)butyramide to achieve high yield and purity?
Methodological Answer:
Synthesis optimization requires meticulous control of:
- Reaction Conditions : Temperature (e.g., 60–80°C for cyclization steps) and solvent selection (polar aprotic solvents like DMF or THF for nucleophilic substitutions) to enhance reaction efficiency .
- Protective Groups : Use of tert-butoxycarbonyl (Boc) or benzyl groups to prevent undesired side reactions during amide coupling .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate the target compound from byproducts .
- Yield Monitoring : Thin-layer chromatography (TLC) at each step to track reaction progress and adjust conditions dynamically .
Basic: Which analytical techniques are most effective for characterizing the molecular structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the presence of methoxy groups, triazole protons, and butyramide linkage (e.g., δ 3.8–4.2 ppm for ether-linked ethyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ ion matching theoretical m/z) and fragmentation patterns .
- X-ray Crystallography (if crystalline): Resolve stereochemical ambiguities in the triazolopyridazine core .
- FT-IR Spectroscopy : Identify carbonyl (C=O stretch ~1650 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) functional groups .
Basic: How should researchers handle and store this compound to ensure stability during experimental use?
Methodological Answer:
- Storage : Keep in airtight, light-resistant containers under inert gas (argon) at –20°C to prevent hydrolysis or oxidation of the triazole and butyramide moieties .
- Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coats) to avoid dermal exposure; GHS Class 2B (suspected carcinogen) precautions apply .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to establish shelf-life .
Advanced: How can discrepancies in reported biological activity data for this compound be methodologically addressed?
Methodological Answer:
- Purity Verification : Re-analyze compound batches via HPLC (≥95% purity threshold) to rule out impurities influencing bioactivity .
- Assay Standardization : Use positive controls (e.g., kinase inhibitors for enzyme assays) and replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa) to assess consistency .
- Solvent Compatibility : Ensure DMSO concentration in in vitro assays ≤0.1% to avoid cytotoxicity artifacts .
Advanced: What strategies are recommended for conducting structure-activity relationship (SAR) studies on derivatives of this compound?
Methodological Answer:
- Functional Group Substitution : Systematically replace the 3,4-dimethoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to assess impact on target affinity .
- Bioisosteric Replacement : Substitute the triazole core with imidazole or pyrazole rings to evaluate metabolic stability .
- In Silico Screening : Use molecular docking (AutoDock Vina) to prioritize derivatives with optimal binding to kinases or GPCRs .
Advanced: What computational approaches are suitable for predicting the binding interactions of this compound with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Analyze ligand-protein stability (GROMACS, 100 ns trajectories) to identify key binding residues (e.g., hydrophobic pockets accommodating the triazole ring) .
- Pharmacophore Modeling : Define essential features (hydrogen bond acceptors, aromatic regions) using Schrödinger Phase to guide lead optimization .
- ADMET Prediction : Tools like SwissADME to estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .
Advanced: How can researchers design in vitro assays to evaluate the pharmacological potential of this compound while minimizing variability?
Methodological Answer:
- Dose-Response Curves : Use 8–10 concentrations (1 nM–100 μM) in triplicate to calculate IC50/EC50 values via nonlinear regression (GraphPad Prism) .
- Counter-Screens : Test against off-targets (e.g., hERG channel for cardiotoxicity) to assess selectivity .
- Cell Viability Assays : Combine MTT and LDH release assays to distinguish cytotoxic effects from target-specific activity .
Advanced: What experimental approaches are recommended to determine the metabolic stability of this compound in preclinical models?
Methodological Answer:
- Microsomal Incubations : Incubate with liver microsomes (human/rat) and NADPH cofactor; quantify parent compound depletion via LC-MS/MS over 60 minutes .
- CYP450 Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to identify enzyme interactions .
- Plasma Stability Testing : Monitor degradation in rat plasma (37°C, 24 hours) to predict in vivo half-life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
